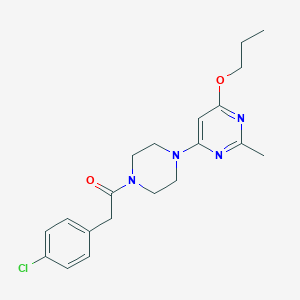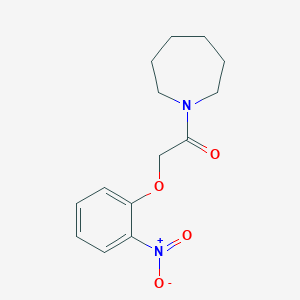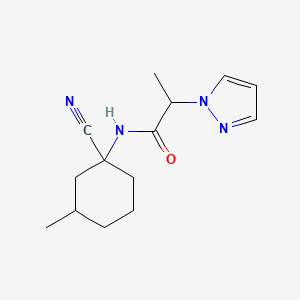
Lithium;(5-methylpyridin-2-yl)-oxidodiazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound is crucial in determining its properties and potential applications. Unfortunately, the specific molecular structure analysis for “Lithium;(5-methylpyridin-2-yl)-oxidodiazene” is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are essential for understanding its behavior under different conditions. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the retrieved data .科学的研究の応用
Neuroprotective and Aging Mechanisms
Lithium has been shown to extend longevity and protect against excitotoxicity by modulating molecular targets such as histone demethylation, chromatin structure, and inhibiting N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx. These mechanisms contribute to lithium's neuroprotective effects and its ability to increase survival during aging processes (McColl et al., 2008; Nonaka et al., 1998).
Circadian Rhythm and Mental Health
Studies have identified lithium as a critical component affecting circadian rhythms through its inhibition of glycogen synthase kinase 3 (GSK3) and modulation of nuclear receptors like Rev-erbα. This action on the circadian clock is linked to its therapeutic effects in bipolar disorder, demonstrating a molecular basis for its clinical application (Yin et al., 2006).
Molecular and Cellular Mechanisms
Research has identified various molecular pathways affected by lithium, including the promotion of autophagy, reduction of tau phosphorylation, and alteration of DNA methylation patterns. These effects underlie lithium's applications in treating neurodegenerative diseases and its potential in modulating gene expression and cellular survival mechanisms (Heiseke et al., 2009; Marie-Claire et al., 2020; Hong et al., 1997).
Biomedical and Cellular Applications
Lithium's effects extend to the modulation of cell signaling and structural pathways, offering insights into its role in treating mood disorders, enhancing neuroprotection, and influencing cellular processes such as autophagy and apoptosis. These applications highlight lithium's potential in broader biomedical research and therapeutic interventions (Forlenza et al., 2014; Chuang et al., 2002).
作用機序
Mode of Action
The mode of action of Lithium;(5-methylpyridin-2-yl)-oxidodiazene involves its interaction with its targets, leading to changes in their function . The specific interactions and resulting changes depend on the nature of the target and the biochemical context within which the interaction occurs.
Biochemical Pathways
This compound may affect various biochemical pathways depending on its targets . The downstream effects of these interactions can range from changes in cellular signaling to alterations in metabolic processes. The specific pathways affected by this compound would depend on its targets and their roles within the cell.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its targets and the nature of its interactions with them . These effects could range from changes in gene expression to alterations in cellular function and behavior.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include the biochemical environment within the body, the presence of other compounds, and physical conditions such as temperature and pH.
特性
IUPAC Name |
lithium;(5-methylpyridin-2-yl)-oxidodiazene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O.Li/c1-5-2-3-6(7-4-5)8-9-10;/h2-4H,1H3,(H,7,8,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQDTILDHDMSDJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CN=C(C=C1)N=N[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(1H-indol-3-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2600716.png)
![N-(2-bromophenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2600717.png)
![3-(2-ethoxyacetamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2600719.png)




![N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2600728.png)




